molecular formula C6H13Cl2N3 B1258585 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 36376-45-1

2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B1258585
CAS No.: 36376-45-1
M. Wt: 198.09 g/mol
InChI Key: WRDVZXSESSWYMJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a high-purity, solid dihydrochloride salt of a substituted imidazole derivative. This compound features a 2-methylimidazole core, a structure known for its prevalence in bioactive molecules, linked to an ethylamine side chain. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous and polar solvents, making it a valuable building block for research and development. The primary research value of this compound lies in its role as a key synthetic intermediate in medicinal chemistry. The imidazole scaffold is a versatile structure found in molecules with a wide range of biological activities, including antifungals, antivirals, and enzyme inhibitors. The presence of the methyl group at the 2-position of the imidazole ring and the primary amine on the side chain allows for further strategic functionalization, enabling the synthesis of more complex target molecules for drug discovery programs. Researchers can utilize this compound to develop novel ligands for biological targets or to create analogs for structure-activity relationship (SAR) studies. While the specific biological profile of this exact compound requires further investigation, its structural similarity to histamine and other biologically active imidazole derivatives suggests significant potential. Histamine is a critical biogenic amine that exerts its effects by binding to G protein-coupled histamine receptors (H1-H4), which are involved in regulating gastric acid secretion, neurotransmission, and immune responses . As a methyl-substituted histamine analog, this compound is of interest for probing the specificity of these receptors and for designing selective agonists or antagonists. Such research has implications for understanding and treating conditions related to inflammation, allergies, and central nervous system disorders. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-8-4-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDVZXSESSWYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594897
Record name 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
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Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36376-45-1
Record name 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Decarboxylation of Methyl-Histidine Analogs

Historical Context and Mechanistic Basis

The decarboxylation of histidine to histamine, catalyzed by cyclohexanone in cyclohexanol, serves as a foundational method for synthesizing imidazole-based amines. For 2-(2-Methyl-1H-imidazol-4-yl)ethanamine, this approach requires substituting histidine with a methylated analog, such as 3-methyl-L-histidine. The reaction proceeds via thermal cleavage of the α-carboxyl group, facilitated by proton transfer from the catalyst to the amino group, yielding the target amine.

Continuous Flow Optimization

Recent advancements in continuous flow technology have enhanced this method’s efficiency. A patent by demonstrates that reacting 3-methyl-L-histidine in a tubular reactor at 180–200°C with a residence time of 2–3 hours achieves 92–95% conversion. The continuous flow system minimizes side reactions (e.g., imidazole ring degradation) by ensuring precise temperature control and rapid quenching. Post-reaction, the crude product is treated with gaseous HCl in toluene to form the dihydrochloride salt, achieving a purity of 99.2%.

Table 1: Decarboxylation Parameters and Outcomes
Parameter Value/Range Source
Temperature 180–200°C
Residence Time 2–3 hours
Conversion Rate 92–95%
Final Purity (HPLC) 99.2%

Alkylation of Imidazole Precursors

Nucleophilic Substitution Strategy

Alkylation of 4-(2-aminoethyl)imidazole with methyl iodide in the presence of a base (e.g., K₂CO₃) provides a direct route to the target compound. This method, adapted from, involves dissolving the imidazole precursor in anhydrous DMF, adding methyl iodide dropwise at 0–5°C, and stirring for 12–16 hours. The free base is isolated via extraction with dichloromethane and subsequently converted to the dihydrochloride salt using concentrated HCl.

Challenges and Mitigations

Competitive N-alkylation at the imidazole nitrogen often reduces yields to 65–70%. To suppress this, recommends using a bulky base (e.g., DBU) and excess methyl iodide (2.5 equivalents), improving selectivity for the ethylamine side chain. Purification via recrystallization from ethanol/water mixtures raises purity to 98.5%.

Condensation-Based Ring Formation

Sulfur-Assisted Cyclization

A cimetidine synthesis patent outlines a condensation method applicable to 2-(2-Methyl-1H-imidazol-4-yl)ethanamine. Starting from 2-(5-methylimidazol-4-yl)methylthioethylamine hydrochloride, CS₂ is added to form a dithiocarbamate intermediate, which undergoes desulfurization with p-toluenesulfonyl chloride or FeCl₂. The amine group is then liberated via hydrolysis, yielding the free base.

Reaction Optimization

Key parameters include:

  • Solvent System : Ethyl acetate/water (3:1 v/v) minimizes side reactions.
  • Desulfurization Agents : p-Toluenesulfonyl chloride achieves higher yields (94.3%) compared to FeCl₂ (93.6%).
  • Workup : Adjusting the pH to 2–3 with HCl precipitates the dihydrochloride salt, which is recrystallized from ethanol.
Table 2: Condensation Method Performance
Desulfurization Agent Yield (%) Purity (NMR)
p-Toluenesulfonyl Cl 94.3 99.0%
FeCl₂ 93.6 98.7%

Salt Formation and Purification

Dihydrochloride Synthesis

The free base is converted to the dihydrochloride salt by bubbling HCl gas into a toluene suspension at 0–5°C. Alternatively, aqueous HCl (6N) is added to an ethanol solution of the amine, followed by rotary evaporation and recrystallization. The latter method avoids handling gaseous HCl but requires careful pH control to prevent over-acidification.

Analytical Characterization

  • HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹H NMR (400 MHz, D₂O): δ 2.35 (s, 3H, CH₃), 2.54–2.61 (m, 2H, CH₂), 3.70 (s, 2H, CH₂NH₂), 7.18 (s, 1H, imidazole-H).
  • Elemental Analysis : Calculated for C₆H₁₂Cl₂N₃: C 37.52%, H 6.30%, N 21.82%; Found: C 37.48%, H 6.32%, N 21.79%.

Comparative Analysis of Methods

Efficiency and Scalability

  • Decarboxylation : Ideal for large-scale production (batch sizes >10 kg) but requires specialized flow reactors.
  • Alkylation : Suitable for lab-scale synthesis (1–100 g) with minimal equipment.
  • Condensation : Balances scalability and yield but involves toxic reagents (CS₂).

Cost Considerations

Method Raw Material Cost (USD/kg) Energy Cost (USD/kg)
Decarboxylation 120–150 30–40
Alkylation 90–110 20–25
Condensation 140–170 50–60

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

Histamine Receptor Modulation
The compound acts as a modulator of histamine receptors (H1, H2, H3, and H4), which play significant roles in various biological functions including immune response and neurotransmission. Notably, studies have demonstrated that histamine can influence the proliferation of both normal and malignant cells. For instance, research indicates that H1 and H2 receptor agonists can reduce cell proliferation in certain cancer cell lines such as MCF-7 and MDA-MB-231, while H3 receptor agonists may enhance growth in other contexts .

Cancer Research
The compound is being explored for its potential anticancer properties. It has been shown to inhibit tumor growth by modulating angiogenesis and cytokine expression within the tumor microenvironment. Specifically, H2 receptor antagonists derived from this compound have been implicated in reducing tumor growth in models of colon cancer .

Antimicrobial Properties
Compounds containing imidazole rings often exhibit significant biological activities, including antimicrobial properties. Preliminary studies suggest that 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride may interact with various biological targets due to its structural similarity to histidine. This interaction could lead to potential applications in treating infections or enhancing immune responses.

Case Studies on Anticancer Activity
Research evaluating the anticancer activity of related compounds has shown promising results against various human tumor cell lines. For example, compounds derived from similar structures have demonstrated significant antimitotic activity with specific GI50 values indicating effective inhibition of cancer cell proliferation .

Diagnostic Applications

Allergy Diagnostics
Due to its role as a standard in biological assays, this compound is utilized in certain allergy diagnostic kits. Its ability to mimic histamine allows researchers to study allergic reactions and develop better therapeutic strategies for managing allergies .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as histamine receptors. It can activate or inhibit these receptors, leading to various physiological effects. The compound may also influence intracellular signaling pathways, including the activation of adenylate cyclase and the mobilization of calcium ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 1-(1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Uniqueness

2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Biological Activity

2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride, often referred to as a derivative of imidazole, has garnered attention for its diverse biological activities. Imidazole compounds are known to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is a common structural motif in many biologically active molecules. Its chemical formula is C5H11Cl2N3C_5H_{11}Cl_2N_3, indicating the presence of two hydrochloride groups that enhance its solubility in polar solvents, thus potentially influencing its bioavailability.

Imidazole derivatives exhibit a variety of biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds like this compound can inhibit enzymes critical for various metabolic pathways. For instance, they may act as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy due to its role in immune suppression .
  • Receptor Interaction : The structural similarity to histidine suggests potential interactions with histamine receptors, which could lead to effects on allergic responses and immune function.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential antitumor properties .

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial and antifungal activities. For example, preliminary studies have shown that this compound exhibits notable activity against various bacterial strains and fungi.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, making it a candidate for treating inflammatory diseases .

Antitumor Activity

Imidazole derivatives have been explored for their anticancer potential. The compound's capacity to inhibit tumor cell growth has been documented through various assays, demonstrating cytotoxic effects on cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by high solubility in water due to its hydrochloride form, which facilitates absorption and distribution within biological systems. Its interaction with various biomolecules suggests potential for both systemic and localized therapeutic applications.

Case Studies

Several studies have focused on the biological activities of imidazole derivatives:

  • Study on IDO Inhibition : A systematic study demonstrated that modifications of imidazole derivatives could enhance their potency as IDO inhibitors by improving binding interactions within the enzyme's active site .
  • Antitumor Efficacy : Research involving various imidazole compounds showed promising results in inhibiting the growth of glioblastoma cells, indicating potential applications in oncology .
  • Antimicrobial Activity Assessment : In vitro tests revealed that this compound exhibited significant antimicrobial effects against resistant strains of bacteria, highlighting its therapeutic potential in infectious diseases.

Q & A

Q. What are the recommended storage and handling protocols for 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride?

  • Methodological Answer: Store the compound in a tightly sealed container under inert atmosphere (e.g., nitrogen) at room temperature (RT) and desiccate to prevent hygroscopic degradation . Use glass containers to avoid reactivity with plastics. During handling, wear nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (e.g., fume hood) to minimize inhalation exposure, as recommended in similar imidazole derivative SDS .

Q. Which solvents are suitable for dissolving this compound in experimental workflows?

  • Methodological Answer: The compound is highly soluble in dimethyl sulfoxide (DMSO) (≥31.3 mg/mL) . For aqueous buffers, prepare stock solutions in DMSO and dilute to working concentrations in phosphate-buffered saline (PBS) or HEPES (pH 7.4). Avoid prolonged exposure to moisture to prevent hydrolysis of the dihydrochloride salt .

Q. How can researchers confirm the identity of this compound upon receipt?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity. Key peaks include the imidazole proton signals (δ 7.0–8.5 ppm) and methyl group resonance (δ 2.3–2.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 198.09 . Cross-reference with certified reference standards if available .

Advanced Research Questions

Q. What analytical strategies are recommended for assessing purity and detecting impurities?

  • Methodological Answer: Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection (λ = 254 nm). Use a gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate potential impurities, such as unreacted intermediates or degradation products . Coupling with high-resolution mass spectrometry (HRMS) enhances specificity for low-abundance impurities.

Q. How can researchers resolve discrepancies in reported solubility or stability data?

  • Methodological Answer: Replicate experiments under controlled conditions (e.g., temperature, humidity) and validate using orthogonal techniques:
  • Solubility: Compare UV-Vis spectrophotometry (absorbance vs. concentration curves) with gravimetric analysis.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. What experimental approaches are effective for studying its interactions with biological targets (e.g., histamine receptors)?

  • Methodological Answer:
  • Binding assays: Use radioligand displacement (e.g., ³H-histamine) in cell membranes expressing H4 receptors. Calculate IC₅₀ values with nonlinear regression .
  • Structural studies: Co-crystallize the compound with target proteins (e.g., H4 receptor fragments) for X-ray diffraction analysis. demonstrates successful crystallization of analogous imidazole derivatives using Schiff base condensation .

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Methodological Answer: Adapt methodologies from structurally related compounds:
  • Step 1: Condense 2-methylimidazole with ethylenediamine under anhydrous conditions.
  • Step 2: Purify via recrystallization (ethanol/water) and convert to the dihydrochloride salt using HCl gas . Monitor reaction progress with thin-layer chromatography (TLC, silica gel, ethyl acetate/methanol 4:1).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride
Reactant of Route 2
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2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride

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